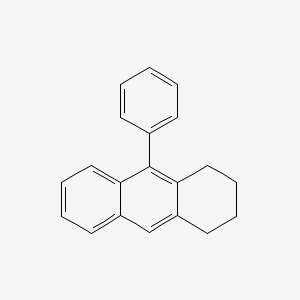
9-Phenyl-1,2,3,4-tetrahydroanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Phenyl-1,2,3,4-tetrahydroanthracene is an organic compound belonging to the class of anthracene derivatives It is characterized by the presence of a phenyl group attached to the ninth position of the tetrahydroanthracene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyl-1,2,3,4-tetrahydroanthracene typically involves the hydrogenation of anthracene derivatives. One common method is the catalytic hydrogenation of 9-phenylanthracene using a palladium catalyst under high pressure and temperature conditions. The reaction proceeds as follows:
9-Phenylanthracene+H2Pd/Cthis compound
Industrial Production Methods: Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions: 9-Phenyl-1,2,3,4-tetrahydroanthracene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form anthracene derivatives.
Reduction: Further reduction can lead to fully saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products:
Oxidation: Anthracene-9,10-dione derivatives.
Reduction: 9-Phenyl-1,2,3,4,5,6,7,8-octahydroanthracene.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
9-Phenyl-1,2,3,4-tetrahydroanthracene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 9-Phenyl-1,2,3,4-tetrahydroanthracene involves its interaction with molecular targets through various pathways:
Molecular Targets: It can interact with enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may exert its effects by binding to active sites of enzymes, altering receptor activity, or intercalating into DNA.
Vergleich Mit ähnlichen Verbindungen
- 9-Phenylanthracene
- 1,2,3,4-Tetrahydroanthracene
- 9,10-Dihydroanthracene
Comparison:
- 9-Phenyl-1,2,3,4-tetrahydroanthracene is unique due to the presence of both a phenyl group and a partially hydrogenated anthracene structure, which imparts distinct chemical and physical properties compared to its analogs. For instance, it exhibits different reactivity patterns and stability profiles, making it suitable for specific applications in materials science and medicinal chemistry.
Eigenschaften
CAS-Nummer |
13225-66-6 |
|---|---|
Molekularformel |
C20H18 |
Molekulargewicht |
258.4 g/mol |
IUPAC-Name |
9-phenyl-1,2,3,4-tetrahydroanthracene |
InChI |
InChI=1S/C20H18/c1-2-8-15(9-3-1)20-18-12-6-4-10-16(18)14-17-11-5-7-13-19(17)20/h1-4,6,8-10,12,14H,5,7,11,13H2 |
InChI-Schlüssel |
RQZFYLFCZQFVSC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C3=CC=CC=C3C=C2C1)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




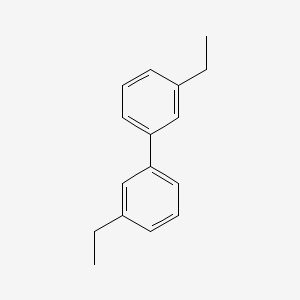

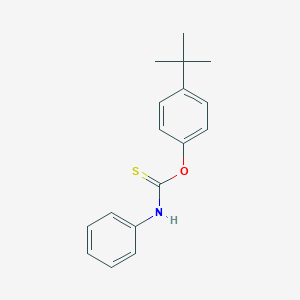



![1-Hydroxy-1H-cyclobuta[de]naphthalene-1-carboxylic acid](/img/structure/B14719097.png)
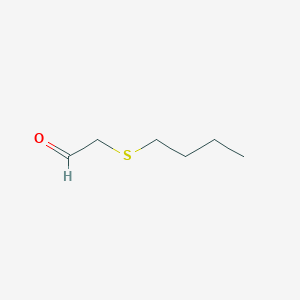
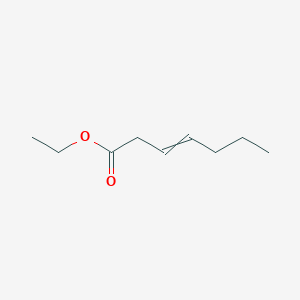
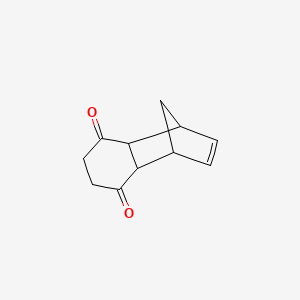
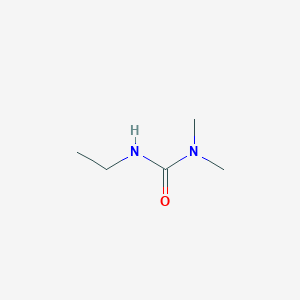
![4-[(2-Chlorophenyl)methylsulfanyl]-6,7-dimethylpyrido[2,3-d]pyrimidin-2-amine](/img/structure/B14719128.png)
